molecular formula C12H14N4O B7568757 N-(1H-indazol-5-yl)pyrrolidine-3-carboxamide

N-(1H-indazol-5-yl)pyrrolidine-3-carboxamide

Cat. No.: B7568757
M. Wt: 230.27 g/mol
InChI Key: HBYYBPDKHKVCLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-indazol-5-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Rho Kinase Inhibitors : Derivatives of N-(1H-indazol-5-yl)pyrrolidine-3-carboxamide were designed and synthesized, demonstrating good activities against ROCK I, a protein kinase. These compounds showed vasorelaxant activity in rat basilar artery ring, suggesting potential applications in treating cardiovascular diseases (Yao et al., 2018).

  • Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors : Novel N-substituted indazole-3-carboxamide derivatives were synthesized and evaluated as inhibitors of PARP-1. This enzyme is a target for cancer therapy, and one compound showed protective action against diabetes induced by a diabetogenic agent in rats (Patel et al., 2012).

  • AKT Inhibition Activity : A series of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their derivatives were synthesized and evaluated for their Akt kinase activity, important in cancer research (Gogireddy et al., 2014).

  • Monoamine Oxidase B (MAO-B) Inhibitors : Indazole- and indole-carboxamides, including derivatives of this compound, were found to be highly potent, selective, and reversible inhibitors of MAO-B, an enzyme relevant in neurological disorders (Tzvetkov et al., 2014).

  • Anticancer Agents : Indazole-based diarylurea derivatives, including compounds related to this compound, were designed targeting c-kit and showed promising anticancer activities, especially against colon cancer and melanoma cell lines (Chu et al., 2017).

  • Anti-inflammatory and Analgesic Activity : Some derivatives of this compound were synthesized and evaluated for anti-inflammatory and analgesic activity (Reddy et al., 2015).

Properties

IUPAC Name

N-(1H-indazol-5-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c17-12(8-3-4-13-6-8)15-10-1-2-11-9(5-10)7-14-16-11/h1-2,5,7-8,13H,3-4,6H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYYBPDKHKVCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)NC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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